1-(2H-1,2,3-Triazol-4-yl)propan-1-one
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Overview
Description
1-(2H-1,2,3-Triazol-4-yl)propan-1-one is a compound belonging to the class of 1,2,3-triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and material sciences due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2H-1,2,3-Triazol-4-yl)propan-1-one can be synthesized via “Click” chemistry, specifically through the Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This method involves the reaction of an alkyne with an azide in the presence of a copper catalyst, resulting in the formation of the 1,2,3-triazole ring . The reaction is typically carried out in an aqueous medium, which offers several advantages such as high selectivity, better yield, and accelerated reaction rate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high yield. The reaction conditions are optimized to minimize by-products and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 1-(2H-1,2,3-Triazol-4-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(2H-1,2,3-Triazol-4-yl)propan-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2H-1,2,3-Triazol-4-yl)propan-1-one involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase-II inhibitor, the compound binds to the active site of the enzyme, preventing its normal function. This interaction is facilitated by hydrogen bonding and hydrophobic interactions with the enzyme’s active site residues .
Comparison with Similar Compounds
1,2,4-Triazole: Another triazole derivative with similar applications but different chemical properties.
1,3,5-Triazine: A six-membered ring compound with three nitrogen atoms, used in similar applications but with different reactivity.
Uniqueness: 1-(2H-1,2,3-Triazol-4-yl)propan-1-one is unique due to its specific structure, which allows for versatile chemical reactions and interactions with biological targets. Its ability to undergo “Click” chemistry makes it a valuable tool in synthetic chemistry .
Properties
Molecular Formula |
C5H7N3O |
---|---|
Molecular Weight |
125.13 g/mol |
IUPAC Name |
1-(2H-triazol-4-yl)propan-1-one |
InChI |
InChI=1S/C5H7N3O/c1-2-5(9)4-3-6-8-7-4/h3H,2H2,1H3,(H,6,7,8) |
InChI Key |
MVQMLVAJRDIAOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=NNN=C1 |
Origin of Product |
United States |
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